3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Overview
Description
“3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings arranged in the “armchair” conformation . This molecule contains a total of 43 bonds. There are 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, 3 carboxylic acids (aliphatic), and 3 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is characterized by its adamantane core, which is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . It also contains three carboxylic acid groups, which contribute to its reactivity .
Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives, including 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid , have significant potential in medicinal chemistry due to their unique structural and biological properties. They are used in synthesizing anacardic acid derivatives for cancer treatment and selective aminoalkylation of adamantanes .
Catalyst Development
The unique stability and reactivity of adamantane derivatives make them suitable for catalyst development. They can be used to create catalysts that facilitate a wide range of chemical reactions, including those involving C–H bond activation .
Nanomaterials
Due to their stimulus-responsive properties, adamantane derivatives are used in the development of nanomaterials. They can be incorporated into the design of functional nanostructures and materials with specific properties .
Polymerization Reactions
Unsaturated adamantane derivatives, which can be synthesized from compounds like 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid , are used as monomers in polymerization reactions to create thermally stable and high-energy fuels, oils, and diamond-like bulky polymers .
Optoelectronic Materials
Adamantane derivatives are added as stabilizers in polycondensation reactions to yield conjugated polymers. These polymers have applications in optoelectronics, potentially being used in devices like organic light-emitting diodes (OLEDs) and solar cells .
Peptidomimetics and Biologic Actions
The polybasic carboxylic acids of the adamantane series, including 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid , are promising building blocks for designing peptidomimetics. These compounds mimic peptides and proteins and have various biological actions, including therapeutic effects .
Future Directions
The future directions for “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” and similar adamantane derivatives are promising. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
properties
IUPAC Name |
3,5-bis(carboxymethyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPXQUPXOFJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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